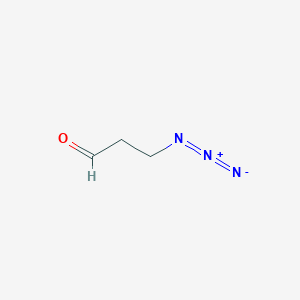

3-Azidopropanal

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-azidopropanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3O/c4-6-5-2-1-3-7/h3H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYCMDUGQAUUXTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN=[N+]=[N-])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60447518 | |

| Record name | Propanal, 3-azido- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60447518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58503-60-9 | |

| Record name | Propanal, 3-azido- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60447518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Azidopropanal

Established Synthetic Pathways

Two principal routes have been established for the synthesis of 3-azidopropanal: direct nucleophilic substitution and a two-step oxidative approach.

Nucleophilic Substitution of Halogenated Propanals

A common and direct method for preparing this compound involves the nucleophilic substitution of a halogen atom in a 3-halopropanal, such as 3-chloropropanal (B96773) or 3-bromopropanal, with an azide (B81097) ion (N₃⁻). This reaction is a cornerstone in the synthesis of organic azides.

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this mechanism, the azide nucleophile attacks the electrophilic carbon atom bearing the halogen, leading to the displacement of the halide ion in a single, concerted step. The SN2 pathway is characterized by an inversion of stereochemistry at the reaction center, though for an achiral molecule like 3-halopropanal, this does not result in a change in optical activity. The azide ion is an excellent nucleophile for SN2 reactions due to its high charge density and relatively low basicity. masterorganicchemistry.com

The choice of solvent significantly influences the rate and efficiency of the nucleophilic substitution. Polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), are generally preferred. researchgate.net These solvents are effective at solvating the cation of the azide salt (e.g., Na⁺ from NaN₃) while leaving the azide anion relatively "bare" and highly nucleophilic. wikipedia.org This enhances the reaction rate. In contrast, protic solvents can form hydrogen bonds with the azide anion, stabilizing it and reducing its nucleophilicity, which slows down the reaction. wikipedia.org The reaction kinetics typically follow a second-order rate law, being dependent on the concentrations of both the halogenated propanal and the azide salt. rsc.org

The following table illustrates the effect of solvent polarity on the reaction rate of a typical SN2 reaction involving an azide nucleophile. wikipedia.org

| Solvent | Dielectric Constant | Relative Reaction Rate |

| Methanol (B129727) (Protic) | 33 | 1 |

| Water (Protic) | 80 | 7 |

| DMSO (Aprotic) | 47 | 1300 |

| DMF (Aprotic) | 37 | 2800 |

This table is illustrative and based on general principles of SN2 reactions with azide nucleophiles.

To maximize the yield of this compound, several factors can be optimized. Using a molar excess of the azide salt, such as sodium azide (NaN₃), can help drive the reaction to completion. google.com Reaction temperature is another critical parameter; heating the reaction mixture, often to around 65-80°C, increases the reaction rate. amazonaws.com The use of a phase transfer catalyst, like tetrabutylammonium (B224687) hydrogensulfate, can be beneficial, especially in biphasic solvent systems, to facilitate the transfer of the azide anion into the organic phase. google.comrsc.org

Purification of the resulting this compound typically involves an aqueous workup to remove inorganic salts, followed by extraction with an organic solvent like diethyl ether. rsc.org Further purification can be achieved by distillation under reduced pressure or by column chromatography on silica (B1680970) gel. amazonaws.com

Solvent Effects and Reaction Kinetics

Oxidative Transformation of 3-Azidopropanol Precursors

An alternative and often advantageous route to this compound is the oxidation of a 3-azidopropanol precursor. This method is particularly useful when the starting material is more readily available or when the direct azidation of the aldehyde is problematic.

This synthetic strategy involves a two-step process starting from a halogenated propanol (B110389), such as 3-chloropropanol or 3-bromopropanol. itu.edu.tr

Step 1: Synthesis of 3-Azidopropanol

The first step is the conversion of the halogenated propanol to 3-azidopropanol. This is achieved through a nucleophilic substitution reaction where the halide is displaced by an azide ion. google.comrsc.org The reaction is typically carried out by treating the halopropanol with sodium azide in a suitable solvent system, such as a mixture of acetone (B3395972) and water or dimethylformamide. amazonaws.comitu.edu.tr Refluxing the mixture for several hours generally leads to a high yield of 3-azidopropanol. google.com

| Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 3-Chloropropanol | NaN₃, Tetrabutylammonium hydrogensulfate | Water | 80 | 24 | 95 rsc.org |

| 3-Bromopropanol | NaN₃ | Acetone/Water | 70 | 12 | 70-78 |

| 3-Chloropropanol | NaN₃ | DMF | 65 | 22 | 83 amazonaws.com |

Step 2: Oxidation to this compound

The second step involves the oxidation of the primary alcohol group of 3-azidopropanol to an aldehyde. This transformation requires a mild oxidizing agent to prevent over-oxidation to the carboxylic acid. A common and effective reagent for this purpose is Dess-Martin periodinane (DMP) in a solvent like dichloromethane (B109758) (CH₂Cl₂). amazonaws.com The reaction is typically run at room temperature for a short duration. amazonaws.com Another option is using pyridinium (B92312) chlorochromate (PCC) at low temperatures. Following the oxidation, the crude this compound is purified, often by filtration through a pad of celite or silica gel followed by column chromatography. amazonaws.com

| Starting Alcohol | Oxidizing Agent | Solvent | Temperature | Reaction Time | Yield (%) |

| 3-Azidopropanol | Dess-Martin periodinane | CH₂Cl₂ | Room Temp. | 1 h | 92 amazonaws.com |

| 3-Azidopropanol | Pyridinium chlorochromate (PCC) | CH₂Cl₂ | -60°C | - | ~60-70 |

This two-step sequence provides a reliable and often high-yielding route to this compound, avoiding potential complications associated with the direct handling of the more reactive halogenated propanals.

Selective Oxidation Reagents and Conditions (e.g., Pyridinium Chlorochromate)

The selective oxidation of a primary alcohol to an aldehyde without further oxidation to a carboxylic acid is a critical step in the synthesis of this compound. Pyridinium chlorochromate (PCC) is a widely used reagent for this transformation. The reaction is typically carried out in a solvent like dichloromethane (CH₂Cl₂) at controlled, often low, temperatures to ensure selectivity. For instance, the oxidation of 3-azidopropanol to this compound can be effectively achieved using PCC in CH₂Cl₂ at a temperature of -60°C. Another reagent that has been successfully employed for this conversion is Dess-Martin periodinane. In one documented procedure, 3-azidopropanol was dissolved in dry dichloromethane and treated with Dess-Martin periodinane at room temperature for one hour, resulting in a 92% yield of this compound after purification. amazonaws.com

Below is a table summarizing the reaction conditions for the oxidation of 3-azidopropanol:

| Oxidizing Agent | Solvent | Temperature | Reaction Time | Yield |

| Pyridinium Chlorochromate (PCC) | Dichloromethane (CH₂Cl₂) | -60°C | - | ~60-70% |

| Dess-Martin Periodinane | Dichloromethane (CH₂Cl₂) | Room Temperature | 1 hour | 92% |

Control of Over-Oxidation and Side Reactions

A primary challenge in the synthesis of aldehydes from primary alcohols is the potential for over-oxidation to the corresponding carboxylic acid. The choice of a mild and selective oxidizing agent is paramount to prevent this unwanted side reaction. Reagents like PCC are favored because they generally stop the oxidation at the aldehyde stage.

The reaction conditions also play a crucial role in controlling the outcome. Conducting the oxidation at low temperatures, such as the -60°C used with PCC, helps to minimize the energy available for further oxidation and other potential side reactions, such as the decomposition of the azide group. Similarly, careful control of the reaction time is important; prolonged reaction times can increase the likelihood of by-product formation. The use of Dess-Martin periodinane under mild conditions (room temperature for 1 hour) also demonstrates effective control, leading to a high yield of the desired aldehyde. amazonaws.com

Emerging and Advanced Synthetic Approaches

Beyond traditional oxidation methods, research is ongoing to develop more direct and sustainable routes to aldehydes like this compound.

Direct C-H Azidation Strategies

Direct C-H azidation of aldehydes represents a more atom-economical approach to synthesizing acyl azides, which can be precursors to or share similar functionalities with this compound. researchgate.net This method avoids the pre-functionalization of the starting material. For example, various aldehydes can undergo direct C-H bond azidation using trimethylsilyl (B98337) azide (TMSN₃) in the presence of an oxidant like chromium trioxide. nih.gov Another approach involves the use of azidobenziodoxolone, a thermally stable azide source, catalyzed by tetra-n-butylammonium iodide at room temperature. researchgate.net While these methods have been demonstrated for a range of aldehydes, their specific application to produce this compound directly from propanal would require further investigation, particularly concerning the chemoselectivity and stability of the azide group under the reaction conditions.

Biocatalytic Routes to Aldehyde Formation from Azides

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis, offering high selectivity under mild conditions. symeres.com

Recent breakthroughs have demonstrated the ability of engineered heme-containing proteins, such as myoglobin (B1173299) variants, to catalyze the conversion of primary azides directly to aldehydes. rsc.orgrsc.org This represents a novel and efficient biocatalytic transformation. rsc.org By engineering the active site of myoglobin, specifically through mutagenesis of the distal histidine residue, researchers have developed biocatalysts capable of this conversion with high efficiency and selectivity for a variety of aryl-substituted primary azides. rsc.org These engineered enzymes can achieve high turnover numbers, making the process potentially scalable. rsc.orgrochester.edu Similar reactivity has been explored in other hemoproteins, with engineered variants of cytochrome P450 (CYP102A1) also showing promise as efficient biocatalysts for this transformation. rochester.edunih.govscispace.com

Understanding the mechanism of these biocatalytic reactions is crucial for their further development. Studies involving kinetic isotope effects, isotope labeling, and substrate binding experiments have shed light on the pathway for the myoglobin-catalyzed oxidation of azides to aldehydes. rsc.orgrsc.org The proposed mechanism involves the heme-catalyzed decomposition of the organic azide. rsc.org This is followed by the deprotonation of the alpha-hydrogen to form an aldimine intermediate. rsc.orgrsc.org Subsequent hydrolysis of this aldimine releases the final aldehyde product. rsc.orgrsc.org This mechanistic understanding can guide the future design and optimization of these biocatalysts for broader applications in organic synthesis. rsc.orgresearchgate.net

Engineered Enzyme Systems (e.g., Myoglobin Variants)

Flow Chemistry Applications in this compound Synthesis

The application of flow chemistry to the synthesis of this compound, particularly in the oxidation of its precursor 3-azidopropanol, represents a significant advancement over traditional batch methods. Continuous-flow reactors offer enhanced safety, precise control over reaction parameters, and potential for higher yields and purity. The primary advantage in handling azido (B1232118) compounds is the minimization of the reactor volume, which significantly mitigates the risks associated with the accumulation of potentially explosive intermediates. beilstein-journals.orgacs.org

The synthesis of this compound in a flow system typically involves the continuous oxidation of 3-azidopropanol. Several established methods for alcohol oxidation have been successfully translated to flow chemistry, any of which could be adapted for this specific transformation. These include reactions utilizing immobilized reagents in packed-bed reactors or employing soluble reagents in coil reactors.

One of the most common and effective approaches for the selective oxidation of primary alcohols to aldehydes in continuous flow is the use of immobilized oxidizing agents. Packed-bed reactors, filled with a solid-supported oxidant, are a cornerstone of this methodology. nih.govbeilstein-journals.org These reactors facilitate a straightforward process where a solution of the alcohol is passed through the bed, and the product emerges continuously, simplifying purification as the reagent is contained within the reactor.

A prominent example of this is the use of immobilized 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), a stable nitroxyl (B88944) radical, which catalyzes the oxidation of alcohols in the presence of a stoichiometric oxidant like sodium hypochlorite. acs.orgbeilstein-journals.orgrsc.org In a flow setup, a resin-bound TEMPO catalyst can be packed into a column. A solution of 3-azidopropanol and a co-oxidant can then be flowed through this reactor to yield this compound. This method is noted for its high selectivity for aldehydes and the ease of catalyst recycling. beilstein-journals.org

The table below outlines a hypothetical flow process for the TEMPO-catalyzed oxidation of 3-azidopropanol based on established methodologies for other primary alcohols.

Table 1: Representative Parameters for Continuous-Flow TEMPO-Catalyzed Oxidation of 3-Azidopropanol

| Parameter | Value | Reference for Analogy |

|---|---|---|

| Reactor Type | Packed-Bed Reactor (PBR) | beilstein-journals.org |

| Catalyst | Immobilized TEMPO on Resin | beilstein-journals.org |

| Substrate | 3-Azidopropanol (0.2 M in CH₂Cl₂) | beilstein-journals.org |

| Oxidant | Aqueous NaOCl (0.25 M) with KBr | beilstein-journals.org |

| Flow Rate (Organic) | 44 µL min⁻¹ | beilstein-journals.org |

| Flow Rate (Aqueous) | 56 µL min⁻¹ | beilstein-journals.org |

| Residence Time | < 5 minutes | d-nb.info |

| Temperature | 0 - 25 °C | beilstein-journals.org |

| Typical Yield | >90% | beilstein-journals.orgrsc.org |

Another powerful oxidation method adapted to flow chemistry is the Swern oxidation. beilstein-journals.orgallfordrugs.comwuxiapptec.com In batch processing, this reaction requires cryogenic temperatures (-78 °C) to control its exothermic nature and manage unstable intermediates. wuxiapptec.com Flow reactors, with their superior heat exchange capabilities, allow for the reaction to be conducted at significantly higher temperatures, often as high as 0 °C or even room temperature, and in a fraction of the time. allfordrugs.com In a flow Swern oxidation, streams of oxalyl chloride/dimethyl sulfoxide (DMSO) and the alcohol are mixed in a microreactor, and the resulting unstable intermediate is immediately reacted with a base in a subsequent segment of the flow path. This rapid generation and consumption of reactive species is a key safety feature of flow chemistry. allfordrugs.comwuxiapptec.com

The following table presents plausible conditions for a continuous-flow Swern oxidation of 3-azidopropanol.

Table 2: Plausible Conditions for Continuous-Flow Swern Oxidation of this compound

| Parameter | Value | Reference for Analogy |

|---|---|---|

| Reactor Type | Coil Reactor (e.g., PFA tubing) | allfordrugs.com |

| Reagent 1 | Oxalyl Chloride/DMSO in CH₂Cl₂ | allfordrugs.com |

| Reagent 2 | 3-Azidopropanol in CH₂Cl₂ | allfordrugs.com |

| Reagent 3 | Triethylamine in CH₂Cl₂ | allfordrugs.com |

| Temperature | -5 to 20 °C | allfordrugs.comwuxiapptec.com |

| Residence Time | < 2 minutes | allfordrugs.com |

| Typical Yield | 85-95% | beilstein-journals.orgallfordrugs.com |

Furthermore, hypervalent iodine reagents, such as the Dess-Martin periodinane (DMP), have been successfully employed in flow systems for alcohol oxidation. wikipedia.org While DMP is known for its mild and selective nature, its use in large-scale batch synthesis can be problematic due to cost and potential instability. wikipedia.org In a flow process, a solution of the alcohol and DMP can be passed through a heated coil reactor, achieving high conversion in very short residence times. d-nb.info The precise temperature control and short reaction times in a flow reactor can lead to improved yields and selectivities compared to batch methods. d-nb.info

Reactivity Profiles and Mechanistic Studies of 3 Azidopropanal

Reactivity of the Azide (B81097) Functional Group

The chemical behavior of 3-azidopropanal is largely dictated by the reactivity of its azide (-N₃) functional group. This moiety is a versatile functional group in organic synthesis, particularly known for its participation in cycloaddition reactions. The azide group is kinetically stable, bioinert, and its small size means its incorporation into molecules does not significantly alter their structure. nih.gov These characteristics make azides like this compound valuable building blocks in various chemical applications.

Cycloaddition Reactions

Cycloaddition reactions are a cornerstone of the reactivity of this compound's azide group. These reactions involve the formation of a cyclic molecule from two or more unsaturated molecules. Specifically, the azide group readily participates in [3+2] cycloadditions with alkynes, leading to the formation of stable 1,2,3-triazole rings. wikipedia.org This transformation is a key example of "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and generate minimal byproducts. organic-chemistry.orgwikipedia.org

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent and widely utilized reaction for forming 1,4-disubstituted 1,2,3-triazoles. nih.govacs.org This reaction is significantly accelerated compared to the uncatalyzed thermal Huisgen 1,3-dipolar cycloaddition, which often requires elevated temperatures and can produce a mixture of regioisomers. wikipedia.orgorganic-chemistry.org The CuAAC reaction, in contrast, is highly regioselective and can be performed under mild, often aqueous, conditions. organic-chemistry.org

A defining feature of the CuAAC is its exceptional regioselectivity, exclusively yielding the 1,4-disubstituted triazole isomer. organic-chemistry.orgnih.gov This is a direct consequence of the copper-catalyzed mechanism, which proceeds through a pathway distinct from the uncatalyzed thermal cycloaddition. nih.gov

The scope of alkyne partners for the CuAAC reaction is broad, encompassing a variety of terminal alkynes. While many terminal alkynes can participate, their reactivity can be influenced by the substituents attached to the alkyne. Alkynes bearing electron-withdrawing groups, such as propiolamides and those with p-nitrophenyl substituents, have shown enhanced reactivity. nih.govmdpi.com This is attributed to their lower pKa values, which facilitates the formation of the copper-acetylide intermediate, a key step in the catalytic cycle. mdpi.comnih.gov However, even with these differences, many common propargyl compounds offer a good balance of reactivity, ease of installation, and cost-effectiveness. nih.gov It is important to note that some alkynes, particularly those prone to Michael addition or certain tertiary propargyl carbamates, may be less suitable for specific applications like bioconjugation due to side reactions or copper-induced fragmentation. nih.gov

Table 1: Examples of Alkyne Partners in CuAAC Reactions

| Alkyne Partner | Activating/Deactivating Feature | Reference |

|---|---|---|

| Phenylacetylene | Standard terminal alkyne | nih.gov |

| Propiolamides | Electron-withdrawing amide group | nih.govmdpi.com |

| p-Nitroethynylbenzene | Electron-withdrawing nitro group | mdpi.com |

| Propargyl compounds | General, cost-effective alkynes | nih.gov |

| Tertiary propargyl carbamates | Prone to copper-induced fragmentation | nih.gov |

| Alkynes with potential copper-binding moieties | Can be self-accelerating | mdpi.com |

The efficiency and success of the CuAAC reaction are often enhanced by the use of ligands that stabilize the catalytically active Cu(I) oxidation state and accelerate the reaction rate. mdpi.com Tris(triazolylmethyl)amine ligands, such as tris(benzyltriazolylmethyl)amine (TBTA), were among the first and most widely used for this purpose. nih.govmdpi.com These ligands protect the Cu(I) from oxidation and disproportionation, leading to improved yields and reaction rates. mdpi.com

Subsequent research has led to the development of a variety of ligands with improved properties, such as enhanced water solubility and catalytic activity. For instance, tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol was designed to have both hydrophobic and hydrophilic characteristics, making its copper complex highly active in aqueous media. mdpi.com Other notable ligand classes include tris(heteroarylmethyl)amines, 2,2′-bipyridine and 1,10-phenanthroline (B135089) derivatives, and even the natural amino acid L-histidine, which forms a less toxic copper complex. mdpi.com N-heterocyclic carbene (NHC) ligands have also been employed, with some studies showing that NHC-supported copper complexes can effectively catalyze the CuAAC reaction, sometimes involving polynuclear copper species. acs.org The choice of ligand can significantly impact the reaction's performance, particularly in complex environments like in bioconjugation. nih.govmdpi.com

The mechanism of the CuAAC is more complex than a simple concerted cycloaddition and is understood to involve multiple steps with copper acetylide intermediates. nih.gov The catalytic cycle is generally believed to be initiated by the formation of a Cu(I)-acetylide species from the terminal alkyne. nih.gov The reaction rate is often dependent on the formation of a ternary complex involving the copper catalyst, the alkyne, and the azide. nih.gov

An important alternative to the copper-catalyzed reaction is the strain-promoted azide-alkyne cycloaddition (SPAAC). This reaction utilizes a strained cyclooctyne (B158145), which reacts with an azide without the need for a metal catalyst. medchemexpress.comnih.gov The high ring strain of the cyclooctyne significantly lowers the activation energy of the cycloaddition, allowing the reaction to proceed readily under physiological conditions. nih.gov

This catalyst-free nature makes SPAAC particularly valuable for applications in living systems where the toxicity of copper is a concern. nih.govnih.gov The reaction is highly selective and bioorthogonal, meaning it does not interfere with native biological processes. nih.gov The reactivity in SPAAC can be further tuned by modifying the structure of the cyclooctyne; for example, the introduction of electron-withdrawing fluorine atoms can enhance the reaction kinetics. nih.gov Furthermore, secondary interactions, such as those involving a boronate ester, can accelerate the reaction rate and control regioselectivity. chemrxiv.orgrsc.org While SPAAC avoids the issue of catalyst toxicity, the synthesis of strained cyclooctynes can be challenging, and the reaction rates are generally slower than those of the CuAAC. wikipedia.org

Table 2: Comparison of CuAAC and SPAAC

| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

|---|---|---|

| Catalyst | Copper(I) | None (strain-promoted) |

| Alkyne Partner | Terminal alkynes | Strained cyclooctynes (e.g., DBCO, BCN) |

| Regioselectivity | 1,4-disubstituted triazole | Mixture of regioisomers, but often controlled by cyclooctyne structure |

| Reaction Rate | Generally very fast (rate acceleration of 10⁷ to 10⁸) organic-chemistry.org | Slower than CuAAC but sufficient for many applications |

| Biocompatibility | Limited by copper toxicity, though ligands can mitigate this | High, suitable for in vivo applications |

| Key Advantage | High speed and regioselectivity | Catalyst-free, bioorthogonal |

| Reference | organic-chemistry.orgnih.gov | medchemexpress.comnih.gov |

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Design of Strained Alkyne Partners

The strain-promoted azide-alkyne cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the ligation of molecules in complex biological environments without the need for toxic catalysts. magtech.com.cn The primary driving force for this reaction is the high degree of ring strain in the cycloalkyne partner, which significantly lowers the activation energy of the [3+2] cycloaddition with an azide. magtech.com.cn

The rational design of these strained alkynes is crucial for modulating reaction kinetics and stability. magtech.com.cn Key strategies in the design of effective strained alkyne partners for reaction with azides like this compound include:

Ring Size: Cyclooctynes are the most commonly employed class of strained alkynes. Their eight-membered ring structure possesses significant angle strain, making the alkyne moiety highly reactive towards 1,3-dipolar cycloaddition with azides. Smaller cyclic alkynes are generally too unstable to be isolated, while larger rings lack sufficient strain for rapid reaction. magtech.com.cn

Fusion of Aromatic Rings: The fusion of benzene (B151609) rings to the cyclooctyne core, as seen in dibenzocyclooctynes (DIBO) and their derivatives like dibenzoazacyclooctyne (DBCO or DIBAC), further enhances ring strain and, consequently, the reaction rate. researchgate.net

Electron-Withdrawing Groups: The introduction of electron-withdrawing groups, such as fluorine atoms, adjacent to the alkyne can accelerate the cycloaddition. A notable example is the difluorinated cyclooctyne (DIFO), which exhibits rapid reaction kinetics. magtech.com.cn

Aza-Substitution: Replacing a carbon atom in the cyclooctyne ring with a nitrogen atom can improve both the stability and solubility of the alkyne while maintaining high reactivity. Bicyclo[6.1.0]nonyne (BCN) and its derivatives are examples of such designs that display excellent reaction kinetics. researchgate.net

The choice of the strained alkyne partner is therefore a critical consideration for any application, balancing the need for rapid kinetics with sufficient stability for handling and storage.

Reaction Efficiency and Bioorthogonal Compatibility

The efficiency and bioorthogonal nature of the reaction between this compound and a strained alkyne are paramount for its application in biological systems. Bioorthogonal reactions are characterized by their ability to proceed within a living organism without interfering with or being influenced by the myriad of native biochemical processes. nih.gov

The strain-promoted azide-alkyne cycloaddition (SPAAC) is highly bioorthogonal because both the azide and the strained alkyne are abiotic functional groups that exhibit exquisite mutual reactivity under physiological conditions (aqueous environment, neutral pH, and ambient temperature). nih.gov A significant advantage of SPAAC is that it obviates the need for the cytotoxic copper(I) catalyst required for the classical copper-catalyzed azide-alkyne cycloaddition (CuAAC). magtech.com.cnnih.gov

The reaction efficiency is primarily dictated by the second-order rate constant, which is highly dependent on the structure of the strained alkyne. As this compound is a primary azide, its reactivity is representative of other primary azides. The steric hindrance around the azide group plays a crucial role in the reaction kinetics, particularly with more sterically demanding cyclooctynes.

Below is a data table comparing the second-order rate constants for the reaction of various strained alkynes with a primary azide, which serves as a model for the reactivity of this compound.

| Strained Alkyne | Abbreviation | Rate Constant (k₂) with Primary Azide (M⁻¹s⁻¹) | Reference |

|---|---|---|---|

| Bicyclononyne | BCN | 0.012 - 0.024 | nih.gov |

| Dibenzoazacyclooctyne | DBCO/DIBAC | ~0.3 | researchgate.net |

| Azadibenzocyclooctyne | ADIBO | 0.90 | nih.gov |

| Biarylazacyclooctynone | BARAC | ~9.3 | researchgate.net |

Table 1: Comparison of second-order rate constants for the reaction of various strained alkynes with a primary azide.

The data clearly indicates that the structure of the cyclooctyne has a profound impact on the reaction rate, with BARAC being significantly faster than BCN. This tunability allows for the selection of an appropriate alkyne partner based on the specific requirements of the experiment. The high efficiency and bioorthogonality of SPAAC make the azide group in this compound a versatile chemical handle for a wide range of applications in chemical biology.

Organocatalytic Azide-Aldehyde [3+2] Cycloaddition

Beyond the well-established azide-alkyne cycloadditions, this compound can also participate in organocatalytic [3+2] cycloaddition reactions directly with its aldehyde functionality. This class of reaction involves the cycloaddition of an azide with an enol or enamine derived from an aldehyde, providing a direct, metal-free route to highly substituted 1,2,3-triazoles. nih.govresearchgate.net

Catalytic Systems and Substrate Scope

The organocatalytic azide-aldehyde [3+2] cycloaddition is typically promoted by secondary or tertiary amine catalysts. researchgate.net These catalysts facilitate the formation of a nucleophilic enamine or enolate intermediate from the aldehyde, which then undergoes cycloaddition with the azide.

Commonly used organocatalysts for this transformation include:

Secondary amines: Proline and its derivatives can catalyze the reaction through an enamine intermediate. beilstein-journals.org

Tertiary amines: Bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are effective in promoting the reaction, likely through the formation of an enolate intermediate. researchgate.net

The substrate scope for the aldehyde component is generally broad, encompassing a variety of enolizable aldehydes. nih.gov While specific studies focusing exclusively on this compound are limited, the reaction is known to proceed with other aliphatic and aromatic aldehydes. The azide partner is typically an aryl or sulfonyl azide. The reaction of this compound in this context would be an intramolecular sense, where the azide and aldehyde are part of the same molecule, or intermolecularly with another azide or aldehyde. However, the more common application involves the reaction of an external azide with an enolizable aldehyde.

| Aldehyde Substrate Type | Azide Substrate Type | Typical Catalyst | Reference |

|---|---|---|---|

| Enolizable Aliphatic Aldehydes | Aryl Azides | Secondary Amines (e.g., Proline) | beilstein-journals.org |

| Enolizable Aromatic Aldehydes | Aryl Azides | Tertiary Amines (e.g., DBU) | researchgate.net |

| α,β-Unsaturated Aldehydes | Aryl Azides | Secondary Amines | rsc.org |

Table 2: General substrate scope and catalytic systems for organocatalytic azide-aldehyde [3+2] cycloadditions.

Regiochemical Control and Diastereoselectivity

A key feature of the organocatalytic azide-aldehyde [3+2] cycloaddition is its high degree of regiochemical control. nih.gov The reaction typically yields the 1,4-disubstituted 1,2,3-triazole as the major or exclusive regioisomer. This regioselectivity is a significant advantage over the uncatalyzed thermal cycloaddition of azides and alkynes, which often produces a mixture of 1,4- and 1,5-regioisomers.

The observed regioselectivity can be rationalized by considering the electronic nature of the intermediates. In the enamine-catalyzed pathway, the β-carbon of the enamine is the most nucleophilic center, which preferentially attacks the terminal nitrogen of the azide. Subsequent cyclization and protonation lead to the 1,4-disubstituted triazole. A similar outcome is observed in the enolate-catalyzed reaction.

While diastereoselectivity is not relevant for the reaction of an achiral aldehyde like this compound with an achiral azide, it becomes an important consideration when chiral substrates or catalysts are used. Enantioselective versions of this reaction have been developed using chiral organocatalysts, allowing for the synthesis of enantioenriched triazole products. rice.edu

The high regioselectivity of this reaction makes it a powerful tool for the synthesis of well-defined triazole structures from readily available aldehydes and azides.

Reduction Reactions to Amines

The azide functional group in this compound can be readily reduced to a primary amine, yielding 3-aminopropanal. This transformation is a fundamental process in organic synthesis, providing access to valuable amino-aldehyde building blocks. However, the aldehyde group is also susceptible to reduction, and thus, chemoselective reduction of the azide is a key consideration. More commonly, both the azide and aldehyde are reduced, or the aldehyde is first protected before azide reduction. A common synthetic route involves the reduction of the related compound, 3-azidopropanol, to 3-aminopropanol.

Catalytic Hydrogenation Methods

Catalytic hydrogenation is a widely used and efficient method for the reduction of azides to primary amines. This method typically involves the use of a metal catalyst and a hydrogen source, most commonly hydrogen gas.

Several catalytic systems have been shown to be effective for the reduction of azides:

Palladium on Carbon (Pd/C): This is one of the most common and versatile catalysts for azide reduction. The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent such as ethanol, methanol (B129727), or ethyl acetate. The reaction conditions are generally mild, and the yields are often high to quantitative.

Platinum(IV) Oxide (PtO₂, Adams' catalyst): This catalyst is also highly effective for the hydrogenation of azides.

Raney Nickel (Raney Ni): This catalyst can be used for azide reduction, although it is often more reactive and may require milder conditions to avoid over-reduction of other functional groups.

The general reaction for the catalytic hydrogenation of an azide to an amine is as follows:

R-N₃ + H₂ --(Catalyst)--> R-NH₂ + N₂

A significant advantage of catalytic hydrogenation is that the only byproduct is nitrogen gas, which is easily removed from the reaction mixture, simplifying purification.

Below is a table summarizing common catalytic systems for the reduction of azides to amines.

| Catalyst | Hydrogen Source | Typical Solvent | General Yield | Reference |

|---|---|---|---|---|

| 10% Pd/C | H₂ gas | Ethanol/Methanol | High to Quantitative | nottingham.ac.uk |

| PtO₂ | H₂ gas | Ethanol/Ethyl Acetate | High | nottingham.ac.uk |

| Raney Ni | H₂ gas | Ethanol | Good to High | nottingham.ac.uk |

Table 3: Common catalytic systems for the hydrogenation of azides to amines.

In the context of this compound, the aldehyde functionality would likely be reduced to an alcohol under many standard catalytic hydrogenation conditions, yielding 3-aminopropanol. To obtain 3-aminopropanal, a chemoselective reduction method or a protection-deprotection strategy for the aldehyde would be necessary.

Hydride Reducing Agents and Selectivity

The reduction of this compound presents a challenge in chemoselectivity due to the presence of two reducible functional groups: an aldehyde and an azide. The outcome of the reaction is highly dependent on the choice of the hydride reducing agent.

Milder reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are known to be selective for aldehydes and ketones. masterorganicchemistry.com When this compound is treated with NaBH₄, the aldehyde group is preferentially reduced to a primary alcohol, yielding 3-azidopropanol. This selectivity arises because NaBH₄ is not typically strong enough to reduce the azide group under standard conditions. masterorganicchemistry.com The reaction is generally carried out in protic solvents like methanol or ethanol. commonorganicchemistry.com

In contrast, more powerful reducing agents like lithium aluminum hydride (LiAlH₄) will typically reduce both the aldehyde and the azide functionalities. This lack of selectivity would lead to the formation of 3-aminopropanol. Therefore, for the selective synthesis of 3-azidopropanol from this compound, sodium borohydride is the reagent of choice.

Other specialized hydride reagents have been developed for the chemoselective reduction of azides in the presence of other functional groups. For instance, dichloroborane-dimethyl sulfide (B99878) (BHCl₂·SMe₂) has been identified as a suitable reagent for reducing azides while leaving groups like ketones intact. researchgate.net However, for a substrate like this compound, the high reactivity of the aldehyde would likely still lead to its reduction. The selective reduction of the azide group in the presence of an aldehyde is more challenging and often requires protection of the aldehyde group first.

Table 1: Selectivity of Hydride Agents with this compound

| Hydride Reagent | Primary Functional Group Targeted | Primary Product | Reference |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Aldehyde | 3-Azidopropanol | |

| Lithium Aluminum Hydride (LiAlH₄) | Aldehyde and Azide | 3-Aminopropanol |

Staudinger Ligation and Aza-Wittig Reactions

The reaction of this compound with phosphines, such as triphenylphosphine (B44618) (PPh₃), initiates a sequence of reactions known as the Staudinger reaction, which can be followed by an aza-Wittig reaction. andrews.eduwikipedia.org This pathway is a powerful tool for the synthesis of nitrogen-containing compounds. mdpi.com

The first step is the classic Staudinger reaction, where the phosphine (B1218219) attacks the terminal nitrogen of the azide group. wikipedia.orgnih.gov This nucleophilic attack leads to the formation of a phosphazide (B1677712) intermediate, which is generally unstable and quickly loses a molecule of dinitrogen (N₂) to form a highly reactive iminophosphorane (also known as an aza-ylide). nih.govacgpubs.orgresearchgate.net In the case of this compound, the product is (3-oxopropyl)iminophosphorane. This intermediate is pivotal as it contains both the nucleophilic iminophosphorane and an electrophilic aldehyde within the same molecule. researchgate.net

The iminophosphorane generated from this compound is a versatile intermediate for aza-Wittig reactions. wikipedia.org In an intermolecular aza-Wittig reaction, the iminophosphorane can be reacted with an external aldehyde or ketone to form a new imine. andrews.edumdpi.com This allows for the coupling of the this compound-derived fragment with other molecules. For example, reacting the intermediate iminophosphorane with a separate carbonyl compound would yield an N-(3-oxopropyl)imine and triphenylphosphine oxide. thieme-connect.com

A significant aspect of the reactivity of the iminophosphorane derived from this compound is the competition between intramolecular and intermolecular aza-Wittig pathways. andrews.eduthieme-connect.com

Intramolecular Pathway: Due to the proximity of the aldehyde group, the iminophosphorane can react with itself in an intramolecular fashion. researchgate.netresearchgate.net This reaction leads to the formation of a cyclic imine, specifically a tetrahydropyridine (B1245486) derivative, and triphenylphosphine oxide. This cyclization is a key step in the synthesis of various nitrogen-containing heterocyclic systems. researchgate.netmolaid.com

Intermolecular Pathway: If a more reactive external carbonyl compound is introduced to the reaction mixture, or if reaction conditions (like high concentration) favor intermolecular reactions, the iminophosphorane will react with the external carbonyl. andrews.edu The choice between these two pathways can be controlled to synthesize either cyclic or acyclic imine products, making it a versatile synthetic strategy. andrews.eduthieme-connect.com Research has shown that derivatives of this compound can be condensed with other molecules, and the resulting azido-ketone can then be treated with triphenylphosphine to induce an intramolecular Staudinger/aza-Wittig reaction to form pyrroline (B1223166) derivatives. researchgate.net

Table 2: Products of Competing Aza-Wittig Pathways for (3-oxopropyl)iminophosphorane

| Pathway | Reactant(s) | Key Product Type |

|---|---|---|

| Intramolecular | (3-oxopropyl)iminophosphorane | Cyclic Imine (Tetrahydropyridine derivative) |

| Intermolecular | (3-oxopropyl)iminophosphorane + External Carbonyl (R₂C=O) | Acyclic Imine (R₂C=N-(CH₂)₂-CHO) |

Subsequent Reactions with Carbonyl Compounds

Rearrangement Reactions

The Schmidt reaction involves the acid-catalyzed reaction of an azide with an electrophile, such as a carbonyl group, which results in a rearrangement with the expulsion of nitrogen gas. organic-chemistry.orgwikipedia.org While the intermolecular reaction of alkyl azides with ketones can have limited utility, the intramolecular version is a powerful tool for constructing nitrogen-containing rings, such as lactams. nih.govsciencemadness.org

In the context of complex molecule synthesis, this compound can serve as a crucial building block for intramolecular Schmidt reactions. For instance, it can be used in tandem reaction sequences. A study demonstrated a tandem Prins/intramolecular Schmidt reaction where this compound reacted with another component under Lewis acid conditions (e.g., TiCl₄). nih.gov This one-pot sequence first formed a cyclobutanone (B123998) intermediate which then underwent an intramolecular Schmidt rearrangement, converting the azido-ketone into a tricyclic lactam core. This strategy was successfully applied to the formal synthesis of lepadiformine (B1252025) A and the total synthesis of lepadiformine C, showcasing the utility of this compound in building complex alkaloid frameworks. nih.gov The reaction proceeds via the activation of the aldehyde by the Lewis acid, followed by subsequent cyclization and rearrangement. nih.govnih.gov

Stereochemical Outcomes and Diastereocontrol

Curtius-Type Rearrangements (contextual, for derivatives)

While this compound itself does not directly undergo a Curtius rearrangement, its derivatives, specifically acyl azides derived from the corresponding carboxylic acid, are prime candidates for this transformation. nih.govmasterorganicchemistry.combyjus.com The Curtius rearrangement is a thermal or photochemical decomposition of an acyl azide to an isocyanate, which can then be trapped by various nucleophiles to form amines, carbamates, or ureas. nih.govorganic-chemistry.orgnih.gov

This reaction is mechanistically similar to the Schmidt reaction. byjus.com The key step involves the migration of an alkyl or aryl group from the carbonyl carbon to the nitrogen atom with the simultaneous loss of nitrogen gas. masterorganicchemistry.commasterorganicchemistry.com A proposed mechanism involves the formation of an unstable acyl nitrene intermediate. nih.govnih.gov This rearrangement proceeds with complete retention of the migrating group's stereochemistry. nih.gov

For example, a Horner-Wadsworth-Emmons reaction with this compound can produce an enone, which can be further elaborated. nih.gov If this were converted to a carboxylic acid and then to an acyl azide, it would be a substrate for the Curtius rearrangement. nih.govnih.gov

Radical Azidonation Reactions

Information specifically detailing the use of this compound in radical azidonation reactions is not extensively available in the provided search results. However, organic azides, in general, can be synthesized from alcohols via radical pathways or other direct methods. organic-chemistry.org For instance, a method exists for the direct synthesis of organic azides from alcohols using 2-azido-1,3-dimethylimidazolinium hexafluorophosphate (B91526) (ADMP), which proceeds under mild conditions. organic-chemistry.org While not a radical reaction, this illustrates alternative azidation strategies. Trialkylboranes are known to react with alkynylstannanes, which can involve radical intermediates, but this is a different context from the direct use of this compound in a radical azidonation. sci-hub.se

Reactivity of the Aldehyde Functional Group

The aldehyde functional group in this compound is an electrophilic center, making it susceptible to attack by a wide range of nucleophiles. unacademy.com

Nucleophilic Addition Reactions

Nucleophilic addition is a characteristic reaction of aldehydes. unacademy.cominflibnet.ac.in The carbonyl carbon of this compound is electrophilic due to the electronegativity of the oxygen atom and can be attacked by nucleophiles. unacademy.com This initial addition leads to a tetrahedral intermediate which is then typically protonated to yield an alcohol. unacademy.com

Common nucleophiles that react with aldehydes include organometallic reagents like Grignard reagents (R-Mg-X), which lead to the formation of secondary alcohols upon reaction with aldehydes like this compound. unacademy.com Other nucleophiles include enolates in aldol-type reactions and cyanide ions. libretexts.org The presence of the azide group is generally compatible with these transformations, allowing for the synthesis of more complex molecules containing both an azide and a newly formed alcohol or other functional group. organic-chemistry.org For example, 3-azidopropanol, a related compound, can be used in glycosylation reactions, highlighting the compatibility of the azido (B1232118) group with reactions at the hydroxyl/carbonyl end of the molecule. researchgate.net

Table 2: General Nucleophilic Addition Reactions of Aldehydes

| Nucleophile | Product Type | General Mechanism | Reference |

|---|---|---|---|

| Grignard Reagent (R-Mg-X) | Secondary Alcohol | Nucleophilic attack of the alkyl group on the carbonyl carbon, followed by protonation. | unacademy.com |

| Enolate Anion | β-Hydroxy Aldehyde/Ketone (Aldol Adduct) | Attack of the enolate on the carbonyl carbon to form a new C-C bond, followed by protonation. | libretexts.org |

| Cyanide Ion (CN⁻) | Cyanohydrin | Nucleophilic attack of the cyanide ion on the carbonyl carbon, followed by protonation of the oxygen. | unacademy.com |

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 3-Azidopropanol |

| 3-Bromo-1-propanol |

| Acrolein |

| Acyl azide |

| Aldehyde |

| Alkyne |

| Amide |

| Amine |

| Azide |

| Benzaldehyde |

| Benzoic acid |

| Butyryl chloride |

| Carbamate |

| Carbon dioxide |

| Carbonyl |

| Carboxylic acid |

| Crotonaldehyde |

| Cyanohydrin |

| Cyclobutanone |

| Cyclohexenone |

| Cylindricine |

| Dimethyl methylphosphonate |

| Enol |

| Enolate |

| Enone |

| Formaldehyde |

| Grignard reagent |

| Homoallylic alcohol |

| Hydrazoic acid |

| Iminium ion |

| Isocyanate |

| Ketone |

| Lactam |

| Lepadiformine |

| Lepadiformine A |

| Lepadiformine C |

| Neostenine |

| Nicotine |

| Nitrene |

| p-Methylbenzoic acid |

| Phenylacetaldehyde |

| Propanal |

| Stenine |

| Thioamide |

| Titanium tetrachloride |

| Triazole |

| Trimethylsilyloxy diene |

Oxidation to Carboxylic Acids and Derivatives

The aldehyde functionality of this compound can be readily oxidized to the corresponding carboxylic acid, 3-azidopropanoic acid. This transformation is typically achieved using common oxidizing agents. Strong oxidants like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) can be employed for this purpose. pressbooks.pub Another effective method involves the use of potassium dichromate(VI) (K₂Cr₂O₇) in the presence of dilute sulfuric acid. libretexts.org In this reaction, the orange dichromate(VI) ions are reduced to green chromium(III) ions, providing a visual indication of the reaction's progress. chemguide.co.uk To ensure the reaction goes to completion and to prevent the isolation of the intermediate aldehyde, the reaction is often carried out by heating the alcohol precursor under reflux with an excess of the oxidizing agent. libretexts.orgchemguide.co.uk

The general mechanism for the oxidation of an aldehyde to a carboxylic acid involves the addition of an oxygen atom. chemguide.co.uk This process converts the aldehyde group (-CHO) into a carboxylic acid group (-COOH).

| Oxidizing Agent | Conditions | Product |

| Potassium permanganate (KMnO₄) | Basic conditions | 3-Azidopropanoic acid salt |

| Chromium trioxide (CrO₃) | Acidic conditions | 3-Azidopropanoic acid |

| Potassium dichromate(VI) (K₂Cr₂O₇) | Dilute H₂SO₄, heat | 3-Azidopropanoic acid |

This table summarizes common reagents for the oxidation of this compound.

Reduction to Alcohols

The aldehyde group of this compound can be selectively reduced to a primary alcohol, yielding 3-azidopropanol. This transformation is commonly accomplished using hydride-based reducing agents. Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reagents for this reduction. LiAlH₄ is a more potent reducing agent than NaBH₄. masterorganicchemistry.com Another class of reducing agents, alkoxyaluminum hydrides like lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃), can also be used. These reagents are more chemoselective due to the electronic effects of the alkoxy ligands, which temper the reactivity of the aluminum hydride. ub.edu

The mechanism of aldehyde reduction by a complex metal hydride like LiAlH₄ involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon. This is followed by a workup step, typically with acid, to protonate the resulting alkoxide and yield the alcohol.

| Reducing Agent | Conditions | Product |

| Sodium borohydride (NaBH₄) | Protic solvent (e.g., ethanol) | 3-Azidopropanol |

| Lithium aluminum hydride (LiAlH₄) | Aprotic solvent (e.g., THF), followed by acidic workup | 3-Azidopropanol |

| Lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃) | Aprotic solvent (e.g., THF) | 3-Azidopropanol |

This table outlines common reagents for the reduction of this compound.

Aldol (B89426) Condensations and Related Carbon-Carbon Bond Formations

The aldehyde functionality of this compound, which possesses α-hydrogens, can participate in aldol condensations. wikipedia.orgpw.live In a base-catalyzed aldol condensation, a base abstracts an α-hydrogen to form a resonance-stabilized enolate. pw.live This enolate then acts as a nucleophile, attacking the carbonyl carbon of a second aldehyde molecule to form a β-hydroxy aldehyde (an aldol addition product). pw.livemasterorganicchemistry.com Subsequent heating can lead to dehydration, yielding an α,β-unsaturated aldehyde. wikipedia.orgmasterorganicchemistry.com

Crossed aldol condensations, involving two different aldehydes, can also be performed. wikipedia.orgpw.live To achieve a good yield of a single product, one of the aldehydes should not have α-hydrogens, thus being incapable of self-condensation. pw.live this compound has been utilized in asymmetric aldol reactions catalyzed by enzymes to produce precursors for pharmaceuticals. acs.org

Acylal Formation and Reactivity

Acylals, or 1,1-diacetates, are formed by the reaction of aldehydes with acetic anhydride (B1165640), typically in the presence of an acid catalyst. wikipedia.org This reaction serves as a method for protecting the aldehyde group. wikipedia.orgrsc.org Various catalysts, including solid acids like tungstosulfonic acid and Lewis acids such as bismuth triflate, have been shown to be effective. rsc.orgmdpi.com The reaction proceeds through the nucleophilic addition of acetic anhydride to the carbonyl group. rsc.org In some cases, a stable ether-like intermediate has been isolated and characterized, suggesting a potential mechanistic pathway for acylal formation. mdpi.com The deprotection of acylals to regenerate the aldehyde can also be achieved, often under aqueous acidic conditions. rsc.orgresearchgate.net

| Catalyst | Conditions | Key Features |

| Tungstosulfonic acid (TSA) | Neat or in solvent | Efficient solid acid catalyst |

| Bismuth triflate (Bi(OTf)₃·xH₂O) | Acetic anhydride | High conversion for aromatic aldehydes |

| Sulfated zirconia | Low temperatures | Chemoselective synthesis |

This table highlights various catalysts used in acylal formation from aldehydes.

Synergistic and Orthogonal Reactivity of Dual Functionalities

The presence of both an azide and an aldehyde group in this compound allows for a rich and varied chemistry, enabling selective transformations and complex molecule synthesis through tandem reactions.

Chemo- and Regioselective Transformations

The dual functionalities of this compound allow for chemo- and regioselective reactions, where one functional group reacts preferentially over the other. The azide group can participate in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form triazoles. This reaction is highly specific and can be performed under mild conditions, leaving the aldehyde group intact for subsequent transformations.

Conversely, the aldehyde can be selectively targeted. Enzymes, for instance, exhibit high chemo- and regioselectivity, minimizing the need for protecting groups. acs.org In the synthesis of steroid derivatives, 3-azidopropanol (the reduction product of this compound) has been used in intramolecular Schmidt reactions to achieve regioselective ring expansions. researchgate.netresearchgate.net The choice of a chiral azido alcohol can even control the regiochemical outcome of the ring expansion. researchgate.netresearchgate.net

Tandem Reaction Sequences and Cascade Processes

The unique structure of this compound makes it a valuable substrate for tandem or cascade reactions, where multiple bond-forming events occur in a single pot. For example, it has been used in a tandem Prins/Schmidt reaction to synthesize the core structures of marine alkaloids like lepadiformines. nih.gov In this sequence, a Prins addition involving the aldehyde is followed by an intramolecular Schmidt rearrangement of the azide, leading to the formation of complex cyclic systems. nih.gov

Another example is its use in a tandem Diels-Alder/azido-Schmidt reaction for the synthesis of Stemona alkaloids. nih.gov In this process, this compound is first converted to a triene, which then undergoes a Lewis acid-catalyzed Diels-Alder reaction followed by an azido-Schmidt rearrangement to form a lactam core. The stereochemical outcome of this tandem reaction can be influenced by the choice of Lewis acid. nih.gov Furthermore, this compound has been involved in amidoalkylation/Staudinger/aza-Wittig sequences to generate functionalized pyridine (B92270) derivatives. researchgate.net

Applications of 3 Azidopropanal in Advanced Organic Synthesis

As a Versatile Building Block in Click Chemistry

Click chemistry, a concept introduced by K.B. Sharpless in 2001, refers to a class of reactions that are high-yielding, wide in scope, and generate minimal byproducts. organic-chemistry.org The azide-alkyne cycloaddition, a cornerstone of click chemistry, is particularly relevant to the applications of 3-azidopropanal. organic-chemistry.orgnih.gov

Synthesis of 1,2,3-Triazole Derivatives

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and regioselective reaction that joins azides and terminal alkynes to form 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.orgnih.gov this compound serves as a key azide-containing component in these reactions. The aldehyde functionality can be retained for further transformations or can be modified prior to the cycloaddition.

The reaction typically proceeds under mild conditions, often in aqueous solvents, and provides excellent yields of the triazole products. organic-chemistry.org The resulting 1,2,3-triazole ring is a stable aromatic system that can act as a rigid linker or participate in hydrogen bonding and dipole interactions with biological targets. nih.gov This has made triazoles prevalent in medicinal chemistry and materials science. nih.govbeilstein-journals.org

| Reactant 1 | Reactant 2 | Catalyst | Product | Key Features |

| This compound | Terminal Alkyne | Copper(I) source | 1,4-Disubstituted 1,2,3-triazole | High yield, high regioselectivity, mild conditions. organic-chemistry.orgorganic-chemistry.org |

| Organic Azide (B81097) | Terminal Alkyne | Ruthenium complexes | 1,5-Disubstituted 1,2,3-triazole | Complements CuAAC by providing the other regioisomer. organic-chemistry.org |

Construction of Bioorthogonal Probes and Bioconjugates

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. The azide group of this compound is a prime example of a bioorthogonal functional group. Its ability to undergo click chemistry in biological environments has led to its use in the development of probes and bioconjugates. nsf.gov

For instance, this compound can be used to label biomolecules. The aldehyde can be reacted with an amine-containing biomolecule to form an imine, which can then be reduced to a stable secondary amine. The appended azide group is then available for a subsequent click reaction with an alkyne-modified reporter molecule, such as a fluorophore. This strategy allows for the specific attachment of probes to proteins, lipids, and other cellular components. nsf.gov 3-Azidopropanol, a related compound, is also frequently used for these purposes. nsf.govlumiprobe.com

Construction of Complex Heterocyclic Systems

The dual reactivity of this compound makes it a valuable precursor for the synthesis of a variety of complex heterocyclic structures beyond simple triazoles. mdpi.comopenaccessjournals.com

Synthesis of Azido-Tetralins and Chromanes

Recent research has demonstrated the use of allylic azides in tandem reactions to create complex structures like azido-tetralins and chromanes. mdpi.com A stereoselective synthesis of 3-azido-tetralins and -chromanes has been achieved through a tandem allylic azide rearrangement and Friedel–Crafts alkylation. nih.gov This method takes advantage of equilibrating allylic azide isomers, which upon reaction with a silver catalyst, can cyclize to form these valuable heterocyclic motifs with high diastereoselectivity. nih.gov These structures are considered privileged scaffolds in medicinal chemistry due to their presence in numerous bioactive natural products and pharmaceuticals. nih.gov

| Starting Material | Reaction Type | Product | Significance |

| Allylic azides with a pendant arene | Tandem allylic azide rearrangement/Friedel-Crafts alkylation | 3-Azido-tetralins and -chromanes | Stereoselective synthesis of medicinally relevant scaffolds. mdpi.comnih.gov |

Formation of Substituted Pyridines and Pyrimidinones

This compound has been utilized in multi-step sequences to generate substituted pyridines. researchgate.net One methodology involves the condensation of this compound with urea (B33335) and p-toluenesulfinic acid, followed by a series of reactions including a Staudinger/aza-Wittig sequence to ultimately yield 3,4-difunctionalized pyridines. researchgate.net The synthesis of substituted pyridines is of great interest as the pyridine (B92270) ring is a core component of many natural products and pharmaceuticals. researchgate.netnih.gov Additionally, related precursors can be used to synthesize pyrimidinones. beilstein-journals.org

Development of Diverse Heterocyclic Scaffolds

The strategic combination of multicomponent reactions (MCRs) with subsequent cyclization reactions provides a powerful approach for the rapid assembly of diverse heterocyclic scaffolds. nih.gov While direct examples involving this compound in complex MCRs for diverse scaffold generation are emerging, its bifunctional nature makes it an ideal candidate for such strategies. nih.govmdpi.com The aldehyde can participate in reactions like the Ugi or Petasis three-component reactions, while the azide remains available for a post-condensation click reaction or other transformations. nih.gov This modularity allows for the creation of complex molecular architectures from simple starting materials in a highly efficient manner. beilstein-journals.orgnih.gov

Precursor for Advanced Building Blocks and Natural Product Synthesis

The dual functionality of this compound makes it an ideal starting material for the construction of intricate molecular architectures. Its aldehyde group can participate in classic carbonyl chemistry, such as aldol (B89426) reactions, while the azide moiety serves as a handle for "click" chemistry or can be reduced to a primary amine.

Pyranoid Building Blocks via Aldolase-Catalyzed Reactions

The enzyme 2-deoxy-D-ribose-5-phosphate aldolase (B8822740) (DERA) has been effectively utilized in the synthesis of pyranoid building blocks using this compound. nih.govresearchgate.netresearchgate.net DERA, a class I aldolase, catalyzes the reversible aldol addition of an aldehyde donor to an acceptor aldehyde. acs.org In a notable application, a sequential aldol addition of this compound to acetaldehyde, catalyzed by DERA, yields a deoxy-azidoethyl pyranose. nih.gov This enzymatic reaction is highly stereoselective, a crucial aspect for the synthesis of chiral molecules. nih.govacs.org The resulting pyranose structure can be further modified, for instance, through oxidation to a lactone, creating a versatile building block for various synthetic endeavors. nih.gov This chemoenzymatic strategy offers a powerful and efficient route to complex pyranoid structures that are valuable in medicinal chemistry. nih.govresearchgate.net

Synthesis of Statin Side Chains and Analogues

Statins are a class of cholesterol-lowering drugs that feature a characteristic 3,5-dihydroxy acid side chain with two chiral centers. csic.esacs.org The synthesis of these side chains with high stereochemical purity is a significant challenge. acs.org this compound has emerged as a key precursor in the chemoenzymatic synthesis of these crucial side chains. nih.govresearchgate.net

The deoxy-azidoethyl pyranose, synthesized via the DERA-catalyzed reaction of this compound and acetaldehyde, can be oxidized to a lactone. nih.gov This lactone serves as a direct precursor for the side chains of widely used statins like atorvastatin (B1662188) and rosuvastatin (B1679574). nih.govresearchgate.net The use of DERA ensures the correct stereochemistry at the newly formed chiral centers, which is essential for the pharmacological activity of the statins. csic.esnih.gov While alternative biocatalytic routes exist, the pathway involving this compound is recognized for its efficiency, although the hazardous nature of the azido (B1232118) compound is a consideration. csic.es

Table 1: Key Intermediates in Statin Side Chain Synthesis from this compound

| Precursor | Enzyme | Intermediate | Application |

| This compound, Acetaldehyde | 2-deoxy-D-ribose-5-phosphate aldolase (DERA) | Deoxy-azidoethyl pyranose | Precursor to statin side chains |

| Deoxy-azidoethyl pyranose | (Oxidation) | Deoxy-azidoethyl pyranose lactone | Direct precursor for atorvastatin and rosuvastatin side chains |

Total Synthesis of Complex Alkaloids and Bioactive Molecules

The principles demonstrated in the synthesis of statin side chains can be extended to the total synthesis of other complex natural products, including alkaloids. jnu.edu.cnbeilstein-journals.orgmdpi.comresearchgate.netnih.gov While direct examples of this compound in the total synthesis of specific alkaloids are not extensively detailed in the provided context, its role as a versatile building block is clear. The ability to introduce both an amino group (via reduction of the azide) and a carbon chain extension (via the aldehyde) makes it a powerful tool for constructing the nitrogen-containing heterocyclic core structures common to many alkaloids. beilstein-journals.org The stereocontrol offered by enzymatic reactions involving aldehyde precursors is invaluable in assembling the often complex, polycyclic frameworks of these bioactive molecules. jnu.edu.cnmdpi.com

Integration into Polymer and Materials Science Research

The azide functionality of this compound is particularly well-suited for applications in polymer and materials science, primarily through its participation in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click" chemistry. google.com

Functionalization of Polymeric Architectures via Click Chemistry

"Click" chemistry provides a highly efficient and selective method for modifying polymers. google.comrsc.org Polymers can be prepared with pendant azide groups, which can then be "clicked" with a wide variety of alkyne-containing molecules to introduce specific functionalities. acs.orgresearchgate.net For instance, a polymer can be synthesized from an azido-functionalized monomer like 3-azidopropyl methacrylate. researchgate.net The resulting poly(3-azidopropyl methacrylate) can then be functionalized by reacting it with various alkynes, such as propargyl alcohol, to introduce hydroxyl groups along the polymer backbone. google.comresearchgate.net This post-polymerization modification strategy allows for the creation of a diverse range of functional polymers from a single parent polymer, maintaining the original chain length and molecular weight distribution. rsc.org This method has been used to attach various functional groups and even to create more complex architectures like graft copolymers. google.comresearchgate.net

Table 2: Examples of Polymer Functionalization via Click Chemistry

| Azide-Containing Polymer | Alkyne Reagent | Resulting Functional Group |

| Poly(3-azidopropyl methacrylate) | Propargyl alcohol | Hydroxyl (-OH) |

| Poly(3-azidopropyl methacrylate) | Propargyl triphenylphosphonium bromide | Triphenylphosphonium bromide |

| Poly(3-azidopropyl methacrylate) | Propargyl 2-bromoisobutyrate | 2-bromoisobutyrate |

| Poly(3-azidopropyl methacrylate) | 4-Pentynoic acid | Carboxylic acid (-COOH) |

Synthesis of Hyperbranched Polymers and Dendrimers

Hyperbranched polymers (HBPs) and dendrimers are highly branched, three-dimensional macromolecules with a large number of terminal functional groups. rsc.orgscielo.org Their unique properties, such as low viscosity and high solubility, make them attractive for various applications, including drug delivery. rsc.orgnih.gov The synthesis of these complex architectures can be facilitated by click chemistry. frontiersin.org

While the direct use of this compound in a one-pot synthesis of hyperbranched polymers is not explicitly detailed, its derivatives are instrumental. For example, an AB2-type monomer, where 'A' is an alkyne and 'B' is an azide, can be polymerized to form a hyperbranched structure. The azide functionality, which can be derived from precursors like 3-azidopropanol, is crucial for the step-growth polycondensation that leads to the hyperbranched architecture. scielo.orgfrontiersin.org The Huisgen 1,3-dipolar cycloaddition between the azide and alkyne groups drives the polymerization, allowing for the construction of these complex, three-dimensional polymers. frontiersin.org This approach offers a facile, one-pot synthesis method for creating materials with a high density of functional groups. rsc.org

Development of Polyamine Derivatives

This compound serves as a key building block in the synthesis of diverse polyamine derivatives, primarily through strategies involving imine formation followed by reduction. researchgate.netnih.gov This method provides a versatile route to complex polyamines by leveraging the reactivity of the aldehyde group on this compound and the latent amine functionality of the azide group.

A notable application involves the reaction of this compound with a diamine to form a Schiff base (an imino-azide), which is then subjected to selective reduction. researchgate.net Research has demonstrated this pathway using 2-butyne-1,4-diamine, which reacts with this compound in methanol (B129727) to yield the corresponding imino-azide intermediate. researchgate.netmdpi.comresearchgate.net This intermediate is not typically isolated but is directly treated with various reducing agents to afford different types of polyamine structures. researchgate.net

The choice of reducing agent is critical as it dictates the final product. For instance:

Sodium cyanoborohydride (NaBH₃CN) reduces the imine bond, leaving the azide and alkyne functionalities intact, to produce an azido alkyne derivative. researchgate.net

Lithium aluminum hydride (LiAlH₄) reduces both the imine and the azide group, resulting in a triaminoalkene. researchgate.netmdpi.com

Triphenylphosphine (B44618) (Ph₃P) , through a Staudinger reaction, reduces the azide to a primary amine, yielding a tri-amino alkyne. researchgate.netmdpi.com

This strategic approach allows for the synthesis of polyamines with varying degrees of saturation and functionality, starting from the versatile this compound precursor. researchgate.net

Table 1: Synthesis of Polyamine Derivatives from this compound

| Starting Material | Reagent 1 | Intermediate | Reagent 2 | Final Product | Product Type |

| 2-Butyne-1,4-diamine | This compound / MeOH | Imino-azide | Sodium cyanoborohydride (NaBH₃CN) / MeOH | Azido alkyne | Azido Polyamine |

| 2-Butyne-1,4-diamine | This compound / MeOH | Imino-azide | Lithium aluminum hydride (LiAlH₄) / THF | Triaminoalkene | Unsaturated Polyamine |

| 2-Butyne-1,4-diamine | This compound / MeOH | Imino-azide | Triphenylphosphine (Ph₃P) / THF | Tri-amino alkyne | Unsaturated Polyamine |

Advanced Spectroscopic Characterization and Computational Chemistry Studies of 3 Azidopropanal

Advanced Spectroscopic Techniques for Structural Elucidation

Advanced spectroscopic methods are indispensable for the comprehensive characterization of 3-azidopropanal. These techniques offer a non-destructive means to probe the chemical environment of individual atoms and bonds within the molecule, confirming its structure and providing data on the electronic and vibrational states of its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds. For this compound, both ¹H and ¹³C NMR provide critical data for confirming the presence and connectivity of the aldehyde and azido-substituted propyl chain.

In the ¹H NMR spectrum of this compound, the aldehyde proton (CHO) characteristically appears as a singlet in the downfield region, typically between δ 9.5 and 10.0 ppm. One experimental finding reports this aldehyde proton signal at δ 9.78 ppm. The protons of the aliphatic chain also give rise to distinct signals that provide information about their chemical environment and proximity to the electron-withdrawing azide (B81097) and aldehyde groups.

| Proton | Chemical Shift (δ) ppm (Typical) | Reported Chemical Shift (δ) ppm |

| Aldehyde (-CHO) | 9.5 - 10.0 | 9.78 |

This table is based on generally accepted chemical shift ranges and specific reported data.

The ¹³C NMR spectrum provides further structural confirmation. The carbonyl carbon of the aldehyde group is readily identifiable by its characteristic chemical shift in the highly deshielded region of the spectrum, generally between δ 190 and 200 ppm. oregonstate.edu The carbon atom directly attached to the azide group (C-3) is also shifted downfield due to the electronegativity of the nitrogen atoms.

| Carbon | Chemical Shift (δ) ppm (Typical) |

| Carbonyl (C=O) | 190 - 200 |

| Azido-bearing (C-N₃) | ~48-50 |

This table is based on generally accepted chemical shift ranges.

Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be instrumental in definitively assigning the proton and carbon signals and confirming the connectivity of the propanal backbone. hmdb.calibretexts.orgpbsiddhartha.ac.in A COSY spectrum would show correlations between adjacent protons in the aliphatic chain, while an HSQC spectrum would link each proton to its directly attached carbon atom. While specific 2D NMR data for this compound is not widely published, these standard techniques are crucial for unambiguous structural elucidation. libretexts.orgresearchgate.net

¹³C NMR Chemical Shifts of Carbonyl and Azido-Bearing Carbons

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is particularly effective for identifying the characteristic functional groups within a molecule by detecting their vibrational frequencies. orgchemboulder.comstudymind.co.uk In this compound, the azide and carbonyl groups exhibit strong, distinct absorption bands.

The most prominent feature in the IR spectrum of an azide-containing compound is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the N₃ group. researchgate.net This band typically appears in the region of 2100–2200 cm⁻¹. For this compound, a characteristic azide peak has been noted at 2095 cm⁻¹. The position and intensity of this peak are sensitive to the local molecular environment. nih.gov

| Vibrational Mode | Wavenumber (cm⁻¹) (Typical) | Reported Wavenumber (cm⁻¹) |

| Azide Asymmetric Stretch (N₃) | 2100 - 2200 | 2095 |

| Carbonyl Stretch (C=O) | ~1700 | Not specified |

This table is based on generally accepted vibrational frequency ranges and specific reported data.

Carbonyl Stretch Frequencies and Environmental Effects

The carbonyl (C=O) stretching vibration is a prominent and informative feature in the infrared (IR) spectrum of this compound, typically appearing in the range of 1650-1850 cm⁻¹. libretexts.org This absorption is characteristically strong due to the significant dipole moment of the carbonyl bond. spectroscopyonline.com The precise frequency of this vibration is sensitive to the molecule's structural and electronic environment.

The environment surrounding the this compound molecule can influence its carbonyl stretching frequency. Factors such as solvent polarity and hydrogen bonding can cause shifts in the observed frequency. For instance, in a more polar solvent, the carbonyl stretch frequency is likely to shift to a lower wavenumber (a "red shift"). This is because polar solvents can stabilize the partial positive charge on the carbonyl carbon and the partial negative charge on the oxygen, which slightly weakens and lengthens the C=O bond, thus lowering the energy required for the stretching vibration.

Conjugation with a double bond or an aromatic ring is known to decrease the carbonyl stretching frequency due to electron delocalization, which reduces the double-bond character of the C=O bond. While this compound itself does not have a conjugated system, this principle highlights the sensitivity of the carbonyl group to its electronic surroundings. The presence of the electron-withdrawing azide group three carbons away is expected to have a minor inductive effect on the carbonyl group, but this is generally less pronounced than direct conjugation.

A summary of typical carbonyl stretching frequencies for aldehydes is presented in the table below. The exact value for this compound would be determined experimentally and can be influenced by the factors discussed.

Table 1: Typical Infrared Absorption Frequencies for Aldehydes

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| Aldehyde C=O Stretch | 1740 - 1720 |

| Aldehyde C-H Stretch | 2830 - 2695 (often two peaks) |

Data sourced from general spectroscopic principles. libretexts.org

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a molecule by analyzing its fragmentation pattern upon ionization. msu.edu